molecular formula C8H3ClN2O B12873937 4-Chlorobenzo[d]oxazole-2-carbonitrile

4-Chlorobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12873937
M. Wt: 178.57 g/mol
InChI Key: YOFSBVDMLNJWHW-UHFFFAOYSA-N
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Description

4-Chlorobenzo[d]oxazole-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C8H3ClN2O and a molecular weight of 178.58 g/mol . It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 4-position and a nitrile group at the 2-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]oxazole-2-carbonitrile typically involves the cyclization of 2-aminophenol with a suitable chlorinated precursor. One common method includes the reaction of 2-aminophenol with 4-chlorobenzonitrile under acidic conditions, leading to the formation of the desired benzoxazole derivative . The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts may be employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C), solvents (e.g., THF, ethanol).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

Major Products Formed:

    Substitution: 4-Amino- or 4-thiol-substituted benzoxazole derivatives.

    Reduction: 2-Amino-4-chlorobenzoxazole.

    Oxidation: Oxidized benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[d]oxazole-2-carbonitrile is primarily related to its ability to interact with biological targets through its functional groups. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, while the benzoxazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 4-Chlorobenzo[d]oxazole-2-carbonitrile is unique due to the presence of both the chlorine atom and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C8H3ClN2O

Molecular Weight

178.57 g/mol

IUPAC Name

4-chloro-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H3ClN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H

InChI Key

YOFSBVDMLNJWHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(O2)C#N

Origin of Product

United States

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